赫奎林

描述

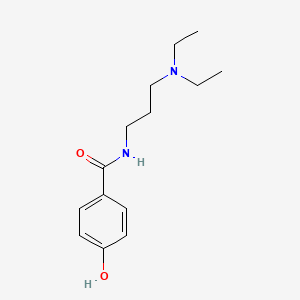

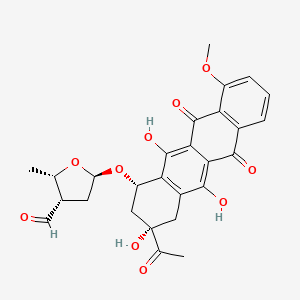

Herqueline, a compound of interest in this analysis, does not have a widespread representation in the available literature. It appears the term "Herqueline" might be a specific or niche chemical entity, possibly related to complex organic molecules or synthetic methodologies. However, one paper directly relates to the synthesis of herqulines B and C, offering a glimpse into the type of chemistry involved. The study reported a concise total synthesis of herqulines B and C, starting from tyrosine. This synthesis involved dimerization, macrocyclization, and consecutive reductions, providing insights into the synthetic accessibility of these compounds (Chi He, Thomas P. Stratton, P. Baran, 2018).

Synthesis Analysis

The synthesis of herqulines B and C is notable for its simplicity and strategic insights into creating strained alkaloids. The process involves starting with a common amino acid, tyrosine, and undergoing a series of transformations that include dimerization and macrocyclization. This approach highlights the efficiency of synthesizing complex molecules from relatively simple precursors, leveraging dynamic covalent chemistry (DCC) techniques for constructing compounds with high symmetry and specific structures (Chi He, Thomas P. Stratton, P. Baran, 2018).

Molecular Structure Analysis

While the specific molecular structure analysis of herqueline is not detailed in the available papers, the process of constructing complex molecules like herqulines involves understanding the molecular frameworks and how different functional groups interact. Dynamic imine chemistry, a fundamental aspect of DCC, showcases the versatility of imine bonds in creating diverse and complex molecular structures from simple precursors (M. Belowich, J. Stoddart, 2012).

Chemical Reactions and Properties

The chemical reactions central to the synthesis of herqulines involve imine bond formation, dimerization, and macrocyclization. These reactions are indicative of the compound's reactive nature and potential chemical properties, such as the ability to undergo reduction reactions. The use of dynamic covalent chemistry in synthesis suggests that herqulines may have adaptable chemical properties based on their synthetic pathways (C. Meyer, C. Joiner, J. Stoddart, 2007).

Physical Properties Analysis

The physical properties of herqulines, such as solubility, melting points, and crystallinity, can be inferred to some extent from their synthesis and molecular structure. However, specific analyses of these properties are not covered in the available literature. Generally, the physical properties of organic compounds like herqulines are closely related to their molecular symmetry, the presence of functional groups, and the overall molecular architecture.

Chemical Properties Analysis

Herqulines' chemical properties, including reactivity, stability, and interactions with other molecules, are shaped by their complex molecular structure. The presence of multiple functional groups and the overall molecular framework suggest that herqulines could exhibit a range of chemical behaviors. Their synthesis through dynamic covalent chemistry hints at potential reversible interactions and transformations that these compounds can undergo (Chi He, Thomas P. Stratton, P. Baran, 2018).

科学研究应用

抗病毒应用

赫奎林在抗病毒治疗中的潜力已被探索。一项研究重点研究了拉替拉韦,一种已获批的艾滋病治疗药物,因为它具有抑制疱疹病毒复制必需蛋白的能力。这一发现标志着朝着开发针对疱疹病毒家族(包括巨细胞病毒 (HCMV))的药物迈出了重要一步,后者共享这种蛋白质。这项研究为药物打开了大门,这些药物具有高度特异性,并且由于人类中不存在靶向病毒蛋白,因此毒性可能较低。此外,由于所有疱疹病毒都拥有这种蛋白质,因此它为该病毒家族提出了通用的治疗方法 (生物医学研究所,2010)。

乳腺癌研究

在乳腺癌领域,赫奎林的作用已经得到研究。一项评估接受新辅助蒽环类药物化疗的乳腺癌患者各种生物学因素预测价值的研究将 HER-2 状态作为关键指标之一。这项研究强调了了解 HER-2 表达在制定有效的癌症治疗策略中的重要性 (Petit 等,2004)。

增强药物疗效

另一个研究领域涉及赫奎林与其他药物的相互作用,以增强其疗效。一项研究调查了阿霉素 (DOX) 和赫南德辛 (HER) 组合对药代动力学的影响,发现 HER 可以改善 DOX 的吸收。这项研究对于提供有关联合使用 DOX 和 HER 以增强治疗效果和避免不良反应的临床指导至关重要 (宋等人,2019)。

心血管研究

赫奎林也与心血管研究有关。一项关于伊伐布雷定(一种特异性心动过缓药物)的研究揭示了它与 hERG 钾通道的相互作用。这项研究很重要,因为它突出了该药物延长心室复极和改变电复原特性的潜力,这些特性是心脏健康和疾病管理中的重要考虑因素 (Melgari 等,2015)。

癌症治疗和系统生物学

在癌症治疗的背景下,受体酪氨酸激酶的 ERBB (HER) 网络一直是一个焦点。这项研究强调了对癌症背后的分子机制的深入了解如何导致克服治疗耐药性的新药和策略。该领域基础研究和医学肿瘤学的持续整合体现了癌症治疗与系统生物学的融合 (Yarden & Pines,2012)。

属性

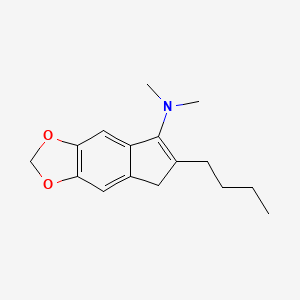

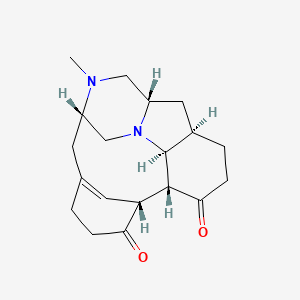

IUPAC Name |

(2S,3R,7R,8R,14S,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/t12-,13+,14+,15+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKNDVKQCSBIQE-OCANJJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222097 | |

| Record name | Herqueline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Herqueline | |

CAS RN |

71812-08-3 | |

| Record name | Herqueline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herqueline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)

![(2S)-2-amino-3-[3,5-diiodo-4-[3-iodo-4-(phenylcarbamoyloxy)phenoxy]phenyl]propanoic acid](/img/structure/B1201313.png)